molecular formula C7H15N3 B15352481 2-Azido-3-methylhexane

2-Azido-3-methylhexane

Cat. No.: B15352481
M. Wt: 141.21 g/mol
InChI Key: HYLCKQPDHJHLPY-UHFFFAOYSA-N
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Description

2-Azido-3-methylhexane is an organic compound with the molecular formula C7H15N3. It belongs to the class of azides, which are characterized by the presence of the azido group (-N3). This compound is a branched alkane with a methyl group at the third carbon atom and an azido group at the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Azido-3-methylhexane can be synthesized through various methods, including the azidation of alcohols or alkyl halides. One common approach involves the reaction of 3-methylhexanol with sodium azide (NaN3) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions, with the azide group replacing the hydroxyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. The choice of reagents, solvents, and reaction conditions is tailored to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-3-methylhexane undergoes various chemical reactions, including:

  • Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

  • Cleavage: The azido group can be cleaved under certain conditions, leading to the formation of nitrogen gas (N2) and the corresponding amine.

Common Reagents and Conditions:

  • Reduction: LiAlH4, H2 (with a catalyst such as palladium on carbon).

  • Substitution: Various nucleophiles, such as halides or alkoxides, in polar aprotic solvents.

  • Cleavage: Heat or UV light can be used to induce the cleavage of the azido group.

Major Products Formed:

  • Reduction: 2-Amino-3-methylhexane

  • Substitution: Various substituted hexanes depending on the nucleophile used

  • Cleavage: Amine derivatives and nitrogen gas

Scientific Research Applications

2-Azido-3-methylhexane has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The azido group can be used as a bioorthogonal handle for labeling biomolecules in living systems.

  • Medicine: Azides are explored for their potential use in drug delivery and as precursors for pharmaceuticals.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Azido-3-methylhexane exerts its effects depends on the specific application. For example, in reduction reactions, the azido group is converted to an amine group through the transfer of electrons. The molecular targets and pathways involved vary based on the context in which the compound is used.

Comparison with Similar Compounds

2-Azido-3-methylhexane is similar to other azides and branched alkanes, but it has unique properties due to its specific structure. Some similar compounds include:

  • 1-Azido-2-methylhexane: Similar structure but with the azido group at a different position.

  • 3-Azido-2-methylhexane: Another positional isomer with the azido group at the third carbon atom.

  • 2-Azido-3-ethylhexane: A compound with an ethyl group instead of a methyl group at the third carbon atom.

These compounds may exhibit different reactivity and applications based on their structural differences.

Properties

Molecular Formula

C7H15N3

Molecular Weight

141.21 g/mol

IUPAC Name

2-azido-3-methylhexane

InChI

InChI=1S/C7H15N3/c1-4-5-6(2)7(3)9-10-8/h6-7H,4-5H2,1-3H3

InChI Key

HYLCKQPDHJHLPY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)N=[N+]=[N-]

Origin of Product

United States

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